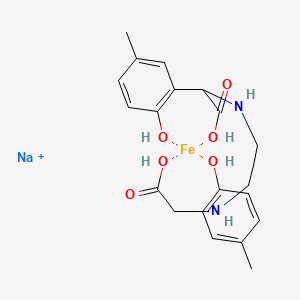
Ferrate(1-), ((alpha,alpha'-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium is a complex compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium typically involves the reaction of sodium ferrate with alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology, it is studied for its potential use in drug delivery systems and as a therapeutic agent. In medicine, it is explored for its potential in treating certain diseases. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium involves its interaction with molecular targets and pathways in the body. It exerts its effects by binding to specific receptors and modulating the activity of certain enzymes and proteins. This leads to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other ferrates and metal complexes with similar ligands. Ferrate(1-), ((alpha,alpha’-(1,2-ethanediyldiimino)bis(2-hydroxy-5-methylbenzeneacetato))(4-))-, sodium stands out due to its higher stability and reactivity under certain conditions.
Properties
CAS No. |
34541-04-3 |
|---|---|
Molecular Formula |
C20H24FeN2NaO6+ |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
sodium;2-[2-[[carboxy-(2-hydroxy-5-methylphenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-methylphenyl)acetic acid;iron |
InChI |
InChI=1S/C20H24N2O6.Fe.Na/c1-11-3-5-15(23)13(9-11)17(19(25)26)21-7-8-22-18(20(27)28)14-10-12(2)4-6-16(14)24;;/h3-6,9-10,17-18,21-24H,7-8H2,1-2H3,(H,25,26)(H,27,28);;/q;;+1 |
InChI Key |
DASLMPITINJYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)C)O)C(=O)O.[Na+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















